Fmoc-D-glutamic acid refers to the presence of two functional groups:
The OtBu (tert-butyl) group protects the side chain carboxyl group of the D-glutamic acid, preventing unwanted reactions during peptide synthesis.
During SPPS, Fmoc-D-Glu(OtBu)-OH is attached to a growing peptide chain on a solid support. The Fmoc group is then selectively removed using a mild acidic treatment, allowing the next amino acid building block to be coupled. This cycle of coupling and deprotection is repeated until the desired peptide sequence is complete. Finally, the peptide is cleaved from the solid support, and the OtBu group is removed under specific conditions to obtain the final peptide product.
Fmoc-D-Glu(OtBu)-OH is used in various scientific research applications due to its ability to introduce D-glutamic acid residues into peptides:
Fmoc-D-Glu(OtBu)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid gamma-t-butyl ester, is a synthetic derivative of D-glutamic acid, an essential amino acid. This compound is characterized by the presence of two protective groups: the fluorenylmethoxycarbonyl (Fmoc) group attached to the amino terminus and the tert-butyl (OtBu) group protecting the gamma-carboxyl side chain. These protective groups are crucial for facilitating selective reactions during peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) .
The molecular formula for Fmoc-D-Glu(OtBu)-OH is C24H27NO6, with a molecular weight of approximately 425.48 g/mol . The compound appears as a white solid with a melting point range of 86-96 °C .
Fmoc-D-Glu(OtBu)-OH is primarily utilized in peptide synthesis. The Fmoc group can be selectively removed using mild acidic conditions, allowing the amino group to react with another carboxylic acid to form a peptide bond. The tert-butyl group is similarly removed under specific conditions post-synthesis to yield the final peptide product .
The typical reaction sequence involves:
While Fmoc-D-Glu(OtBu)-OH itself does not exhibit biological activity, it serves as a building block for peptides that can have various biological functions depending on their sequence and structure. Peptides synthesized using this compound may exhibit roles in signaling, enzyme activity, and other physiological processes .
The synthesis of Fmoc-D-Glu(OtBu)-OH typically involves:
These compounds are utilized similarly in peptide synthesis but differ in their stereochemistry or functional groups, affecting their reactivity and biological properties .
Studies involving Fmoc-D-Glu(OtBu)-OH often focus on its role in peptide interactions rather than its direct interactions. Peptides synthesized using this compound can interact with various biological targets, including receptors and enzymes, which can be studied through techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay .
Several compounds share structural similarities with Fmoc-D-Glu(OtBu)-OH, each with unique properties:
Compound Name | Structural Features |
XLogP3 3.9
Wikipedia
Fmoc-D-glutamic acid gamma-tert-butyl ester
Dates
Modify: 2023-08-15
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